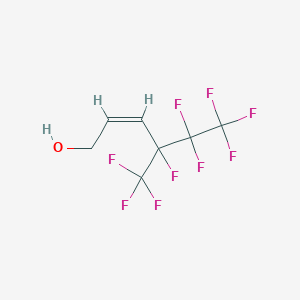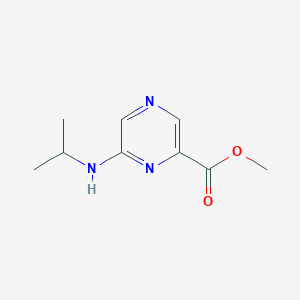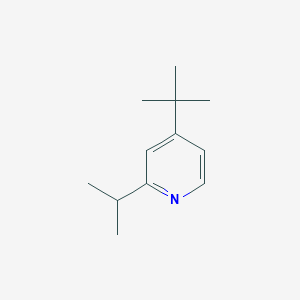
4-(tert-Butyl)-2-isopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with tert-butyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors also enhances the safety and sustainability of the production process .
化学反应分析
Types of Reactions
4-(tert-Butyl)-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridines.
科学研究应用
4-(tert-Butyl)-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(tert-Butyl)-2-isopropylpyridine involves its interaction with molecular targets through various pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules .
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but a different aromatic ring structure.
4-tert-Butylcatechol: Contains a tert-butyl group and a catechol moiety, used in different chemical reactions.
4-tert-Butylpyridine: A closely related compound with a tert-butyl group but lacking the isopropyl group.
Uniqueness
4-(tert-Butyl)-2-isopropylpyridine is unique due to the presence of both tert-butyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
4-tert-butyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H19N/c1-9(2)11-8-10(6-7-13-11)12(3,4)5/h6-9H,1-5H3 |
InChI 键 |
WMJOIVQLVJFVFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CC(=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


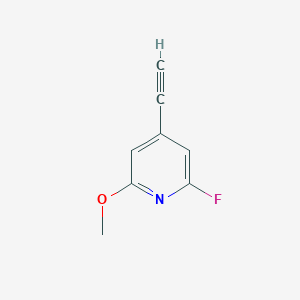
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
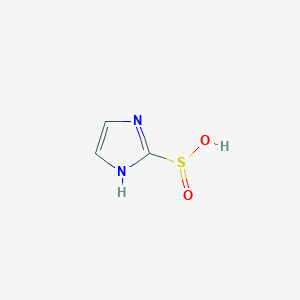

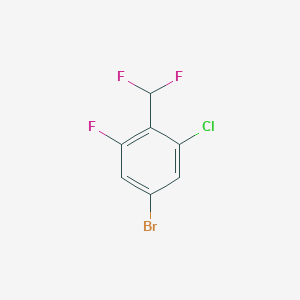




![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
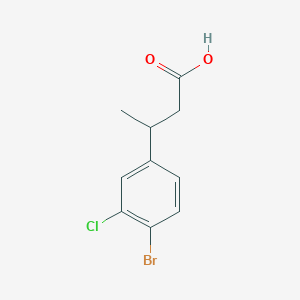
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
